molecular formula C9H7ClN2O2 B15201605 5-chloro-2-methyl-2H-indazole-3-carboxylic acid

5-chloro-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B15201605
M. Wt: 210.62 g/mol
InChI Key: NKZGDQQFTXNXFH-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-indazole-3-carboxylic acid (CAS 159821-50-8) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry . This compound, with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62, serves as a key precursor in the synthesis of more complex molecules . Its core structure, an indazole scaffold bearing a carboxylic acid moiety, makes it a versatile intermediate for constructing synthetic cannabinoid receptor agonists (SCRAs) for pharmacological research . Studies on related indazole-3-carboxamides have shown these compounds to be potent agonists of CB1 and CB2 cannabinoid receptors, with the (S)-enantiomers typically demonstrating higher receptor binding potency . As such, this compound is valued for developing new chemical entities to study receptor-ligand interactions and signaling pathways in GPCR research . The carboxylic acid functional group allows for further functionalization, primarily through amide bond formation or esterification, to explore structure-activity relationships . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this material with appropriate personal protective equipment, including gloves and eye protection, as it may cause skin and eye irritation .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-2-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

NKZGDQQFTXNXFH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

While the specific compound "5-chloro-2-methyl-2H-indazole-3-carboxylic acid" is not directly discussed in the provided search results, information on related indazole compounds and their applications can offer insights. The search results highlight the uses of indazole compounds in treating diabetes and cancer .

Indazole Compounds: Overview
Indazole compounds, particularly indazole-3-carboxamides, have demonstrated potential as therapeutic agents due to their ability to modulate various biological pathways . These compounds have shown promise in treating diabetes, diabetic complications, metabolic disorders, cardiovascular dysfunction (including hypertension), and autoimmune and inflammation-related disorders .

Key Applications and Research Findings

  • Diabetes Treatment:
    • Indazole compounds can induce glucose-stimulated insulin secretion (GSIS), manage blood glucose concentrations, improve cardiovascular safety profiles by decreasing triglycerides, and restore/preserve beta-cell functions .
    • These compounds provide a novel alternative for diabetics and those suffering from its complications .
  • Anticancer Activity:
    • Certain 5-chloro-indazole derivatives exhibit antiproliferative activity against cancer cell lines . For example, indole-2-carboxylate derivatives have shown a high ability to reduce the viability of the LOX-IMVI melanoma cell line .
    • One compound, 3e , displayed potent antiproliferative activity against the LOX-IMVI melanoma cell line with an IC50 value of 0.96 µM, compared to staurosporine (IC50 = 7.10 µM) .
    • The ligand 5-chloro-indole moiety stacks between amino acid residues Trp531 and Phe583 inside the hydrophobic pocket, forming pi-H interaction with Val471 (4.09 Å) and hydrophobic interactions with Trp531, Phe583, Cys532, Ile463, Thr592, and Val471 . The chlorine atom forms a halogen bond interaction with the key amino acid residue Cys532 (3.27 Å) at the site gate, and the ligand indole-2-carboxylate moiety forms ionic and H-bond interactions (3.13 Å) with the key amino acid Lys483 .
  • CRAC Channel Blockers:
    • Indazole-3-carboxamides can act as potent CRAC channel blockers, stabilizing mast cells .
    • Modulating the CRAC channel affects intracellular calcium homeostasis in mast cells, which is critical for therapeutic interventions in diseases, including cancer, autoimmune disorders, and diabetes .
  • Synthesis and Modification:
    • The modification of the 4-position of isothiazole was characterized by the formation of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides .
    • 5-chloro-1H-indazole-3-carboxamide can be used to synthesize 5-chloro-1H-indazole-3-carbonitrile .

Case Studies and Data

  • Antiproliferative Activity Against Melanoma Cell Line:
    • Compounds 3b and 3e reduced the viability of the LOX-IMVI melanoma cell line .
    • Compound 3e showed an IC50 value of 0.96 µM, while compound 3b had an IC50 value of 1.12 µM, compared to staurosporine with an IC50 of 7.10 µM .
  • Intramuscular Toxicity Evaluation:
    • Magnetic resonance imaging (MRI) was used to evaluate local toxicity after intramuscular injection of diclofenac .
    • A manifold enhancement of the T2-weighted magnetic resonance signal was observed in the muscle area, and plasma creatine kinase activity was elevated .
    • This method can be applied early during the development of parenteral dosage forms .
  • MRI in Psoriatic Arthritis:
    • MRI detected early responses to anti-TNF therapy in patients with psoriatic arthritis .
    • High-field MRI demonstrated greater sensitivity to tenosynovitis, synovitis, and osteitis and greater responsiveness to change posttreatment .
  • White Matter Changes in Diabetic Rats:
    • Diffusion magnetic resonance imaging was used to measure white matter changes after stroke in type 2 diabetic rats .
    • Bone marrow stromal cell treatment improved magnetic resonance imaging diffusion indices of white matter .

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Chloro-1H-indazole-3-carboxylic acid (CAS 27328-68-3)
  • Structural Differences : Chlorine at position 6 instead of 5; lacks the methyl group at position 2.
  • The absence of the 2-methyl group reduces steric hindrance, possibly enhancing solubility .
  • Similarity Score : 0.81 (compared to the target compound) .
2-(5-Chloro-1H-indazol-3-yl)acetic acid (CAS 27328-68-3)
  • Structural Differences : Replaces the carboxylic acid at position 3 with an acetic acid side chain.
  • Impact : The extended chain may reduce rigidity and alter hydrogen-bonding capacity. Molecular weight increases slightly (210.62 g/mol vs. ~210.6 g/mol for the target compound) .
5-Chloro-1H-indazole-3-carboxylic acid (CAS 717134-47-9)
  • Structural Differences : Lacks the 2-methyl group.
Ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4)
  • Impact : The ester group enhances lipophilicity, improving membrane permeability but reducing solubility in aqueous environments .

Electronic and Steric Effects

  • Chlorine Position : Chlorine at position 5 (target compound) vs. 6 (CAS 27328-68-3) alters resonance effects. A 5-chloro substituent may direct electrophilic attacks to specific positions on the indazole ring, influencing reactivity in synthetic pathways .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
5-Chloro-2-methyl-2H-indazole-3-carboxylic acid - C₉H₇ClN₂O₂ ~210.6 5-Cl, 2-CH₃, 3-COOH Reference
6-Chloro-1H-indazole-3-carboxylic acid 27328-68-3 C₈H₅ClN₂O₂ 210.62 6-Cl, 3-COOH 0.81
2-(5-Chloro-1H-indazol-3-yl)acetic acid 27328-68-3 C₉H₇ClN₂O₂ 210.62 5-Cl, 3-CH₂COOH 0.80
Ethyl 1H-indazole-3-carboxylate 4498-68-4 C₁₀H₁₀N₂O₂ 190.20 3-COOEt 0.85

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-methyl-2H-indazole-3-carboxylic acid?

The compound can be synthesized via condensation reactions using indazole precursors. A typical method involves refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with substituted thiazolones or aminothiazoles in acetic acid with sodium acetate as a catalyst. Purification often includes recrystallization from a DMF/acetic acid mixture . For chlorinated analogs, chlorination steps (e.g., using POCl₃ or SOCl₂) may precede or follow cyclization .

Q. How can the purity and structural identity of the compound be confirmed?

Analytical methods include:

  • Melting Point (mp): Compare observed mp (e.g., 238–240°C for related 5-chloro-indazole derivatives) with literature values .
  • Elemental Analysis: Verify %C, %H, %N (e.g., Calcd for C₁₀H₈ClNO₂: C 57.29, H 3.84, N 6.68) .
  • NMR/IR Spectroscopy: Key signals include carboxylic acid protons (~12–14 ppm in ¹H NMR) and carbonyl stretches (~1700 cm⁻¹ in IR).
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvents and conditions are optimal for recrystallization?

A DMF/acetic acid (1:1 v/v) mixture is effective for recrystallizing indazole-carboxylic acids, yielding high-purity crystals. Slow cooling (0.5°C/min) minimizes inclusion of solvents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL (for small-molecule refinement) can determine bond lengths, angles, and packing interactions. For example, the indazole ring typically shows planarity (±0.02 Å deviation), and hydrogen-bonding networks (e.g., O–H···N) stabilize the crystal lattice . Challenges include handling twinned crystals or low-resolution data, which may require SHELXE for phase extension .

Q. What strategies address low yields in the final cyclization step?

  • Optimize stoichiometry: Use 1.1 equivalents of aldehyde precursors to drive condensation .
  • Catalyst screening: Replace sodium acetate with p-toluenesulfonic acid for faster kinetics.
  • Microwave-assisted synthesis: Reduce reaction time from 5 hours to 30 minutes at 150°C .

Q. How does the chlorine substituent influence electronic properties and reactivity?

The electron-withdrawing Cl group at the 5-position:

  • Reduces pKa of the carboxylic acid (estimated ΔpKa ≈ 0.5 vs. non-chlorinated analogs).
  • Enhances electrophilicity at the indazole C3 position, facilitating nucleophilic substitutions (e.g., amidation) . Computational studies (DFT at B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals .

Q. What are the stability considerations for long-term storage?

  • Degradation pathways: Hydrolysis of the carboxylic acid group under high humidity.
  • Recommended storage: Desiccated at –20°C in amber vials. Stability studies (TGA/DSC) show decomposition onset at 200°C .

Contradictions and Mitigation

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Verify purity: Contaminants (e.g., unreacted starting materials) skew mp and NMR. Repurify via column chromatography (SiO₂, EtOAc/hexane).
  • Standardize conditions: Ensure consistent drying (vacuum oven) and solvent removal .

Q. Why do some studies report variable bioactivity for structurally similar analogs?

Subtle differences in substituent positioning (e.g., Cl at 5- vs. 6-position) alter steric and electronic interactions with target enzymes. Use molecular docking (AutoDock Vina) to predict binding affinities .

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